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Compound of Interest

Compound Name: Jak-IN-19

Cat. No.: B12426954 Get Quote

A Head-to-Head Examination of Two Potent Janus Kinase Inhibitors for Researchers and Drug

Development Professionals

The landscape of therapies for inflammatory and autoimmune diseases has been significantly

reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecules target the

intracellular JAK-STAT signaling pathway, a critical mediator of the inflammatory response. This

guide provides a comparative overview of two such inhibitors: Jak-IN-19, a research compound

with potential for lung-targeted delivery, and upadacitinib, an FDA-approved selective JAK1

inhibitor. This analysis is intended for researchers, scientists, and drug development

professionals, offering a compilation of available preclinical data to inform further investigation

and development.

Mechanism of Action: Targeting the JAK-STAT
Pathway
Both Jak-IN-19 and upadacitinib exert their anti-inflammatory effects by inhibiting members of

the Janus kinase family, which includes JAK1, JAK2, JAK3, and TYK2. This inhibition prevents

the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)

proteins, which in turn blocks the transcription of pro-inflammatory genes in the nucleus.[1][2]

Upadacitinib is recognized as a selective JAK1 inhibitor.[3] By preferentially targeting JAK1, it

aims to modulate the signaling of key inflammatory cytokines while potentially minimizing side
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effects associated with the inhibition of other JAK isoforms.[4] For instance, JAK2 inhibition is

linked to hematologic effects, while JAK3 inhibition can impact lymphocyte development.[4]

Jak-IN-19 is a potent JAK inhibitor, though its specific selectivity profile across the JAK family is

not as extensively documented in publicly available literature as that of upadacitinib.[3][5] It has

been investigated for its potential for lung delivery, suggesting a focus on respiratory

inflammatory diseases.[5]
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// Nodes Cytokine [label="Cytokine", shape=ellipse, fillcolor="#FBBC05"]; Receptor

[label="Cytokine Receptor", shape=box, style=rounded, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; JAK [label="JAK", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; STAT [label="STAT", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; pSTAT [label="pSTAT (Dimer)", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=box, style=rounded,

fillcolor="#FFFFFF"]; Gene [label="Gene Transcription", shape=note, fillcolor="#FFFFFF"];

Jak_IN_19 [label="Jak-IN-19", shape=box, style=filled, fillcolor="#202124",

fontcolor="#FFFFFF"]; Upadacitinib [label="Upadacitinib", shape=box, style=filled,

fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK ->

STAT [label="Phosphorylates"]; STAT -> pSTAT [label="Dimerizes"]; pSTAT -> Nucleus

[label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; Jak_IN_19 -> JAK

[label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Upadacitinib -> JAK

[label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"];

} Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of

Jak-IN-19 and upadacitinib.

In Vitro Potency and Selectivity
The in vitro activity of JAK inhibitors is typically assessed through enzymatic and cellular

assays. Enzymatic assays measure the direct inhibition of isolated JAK enzymes, while cellular
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assays evaluate the inhibition of cytokine-induced STAT phosphorylation in cells.

Upadacitinib has demonstrated potent inhibition of JAK1 in enzymatic assays, with a half-

maximal inhibitory concentration (IC50) of 43 nM. It exhibits significant selectivity over other

JAK isoforms, being 74-fold more selective for JAK1 than for JAK2 and over 100-fold more

selective than for JAK3 and TYK2.[5] This selectivity is a key feature of its design, aiming for a

targeted therapeutic effect with a potentially improved safety profile.[3]

Jak-IN-19 is described as a potent JAK inhibitor with a pIC50 of 7.2 in a peripheral blood

mononuclear cell (PBMC) interferon-gamma (IFNγ) assay and a pIC50 of 7.7 in a human lung

fibroblast (HLF) eotaxin assay.[3][5] The pIC50 value is the negative logarithm of the IC50

value in molar concentration. These cellular assays indicate potent inhibition of JAK-mediated

signaling in immune and lung-relevant cell types. Jak-IN-19 has also been noted to have

diminished selectivity against VEGFR2 (pIC50=7.0) and Aurora B (pIC50=5.8).[3][5]

Compound Assay Type
Target/Pathwa
y

IC50/pIC50 Reference

Upadacitinib Enzymatic JAK1 43 nM [5]

Enzymatic JAK2
~3182 nM (74-

fold less potent)
[5]

Enzymatic JAK3
>4300 nM (>100-

fold less potent)
[5]

Enzymatic TYK2
>4300 nM (>100-

fold less potent)
[5]

Jak-IN-19 Cellular PBMC IFNγ pIC50 = 7.2 [3][5]

Cellular HLF Eotaxin pIC50 = 7.7 [3][5]

Kinase Panel VEGFR2 pIC50 = 7.0 [3][5]

Kinase Panel Aurora B pIC50 = 5.8 [3][5]

Note: Direct comparison of potency between enzymatic and cellular assays should be made

with caution due to differences in experimental conditions.
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dot graph "Experimental_Workflow_In_Vitro_Kinase_Assay" { layout=dot; rankdir="TB";

bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10,

fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

recombinant_jak [label="Recombinant JAK Enzyme", fillcolor="#FFFFFF"]; substrate

[label="Peptide Substrate", fillcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#FFFFFF"];

inhibitor [label="Test Inhibitor (Jak-IN-19 or Upadacitinib)", fillcolor="#FFFFFF"]; incubation

[label="Incubation", shape=diamond, fillcolor="#FBBC05"]; detection [label="Detection of

Phosphorylated Substrate", fillcolor="#FFFFFF"]; data_analysis [label="Data Analysis (IC50

determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> recombinant_jak; start -> substrate; start -> atp; start -> inhibitor;

recombinant_jak -> incubation; substrate -> incubation; atp -> incubation; inhibitor ->

incubation; incubation -> detection; detection -> data_analysis; data_analysis -> end; } Caption:

Generalized workflow for an in vitro kinase assay to determine inhibitor potency.

In Vivo Efficacy in Inflammatory Models
The anti-inflammatory effects of JAK inhibitors are evaluated in various animal models of

inflammatory diseases, such as collagen-induced arthritis (CIA) in rodents, which mimics

aspects of human rheumatoid arthritis.

Upadacitinib has demonstrated efficacy in preclinical models of arthritis. In a rat model of

arthritis, oral administration of upadacitinib led to a dose-dependent reduction in paw swelling

and joint inflammation.

Details regarding the in vivo efficacy of Jak-IN-19 in specific inflammatory models are primarily

available in specialized scientific literature. A key study highlights its investigation for lung

delivery, suggesting its potential application in respiratory inflammation.[5] The compound was

designed to have good retentive properties in the lung, which could be advantageous for

treating lung-specific inflammatory conditions.[3][5]
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Compound Animal Model Key Findings

Upadacitinib Rat Collagen-Induced Arthritis
Dose-dependent reduction in

paw swelling and inflammation.

Jak-IN-19
(Not specified in general

literature)

Investigated for lung delivery

and retention.[3][5]
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// Nodes start [label="Start: Disease Induction in Animal Model", shape=ellipse,
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// Edges start -> treatment_group; start -> vehicle_group; treatment_group -> treatment_phase;

vehicle_group -> treatment_phase; treatment_phase -> monitoring; monitoring -> endpoint;

endpoint -> data_analysis; data_analysis -> end; } Caption: A typical experimental workflow for

evaluating the efficacy of a test compound in an in vivo model of inflammation.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments cited in the evaluation of

JAK inhibitors.

In Vitro Kinase Assay (Generalized Protocol)

Enzyme and Substrate Preparation: Recombinant human JAK enzymes (e.g., JAK1, JAK2,

JAK3, TYK2) and a suitable peptide substrate are prepared in a kinase assay buffer.
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Compound Dilution: Test compounds (Jak-IN-19 or upadacitinib) are serially diluted to a

range of concentrations.

Kinase Reaction: The JAK enzyme, peptide substrate, and ATP are mixed in the presence of

varying concentrations of the test compound or a vehicle control.

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a

specific duration to allow for phosphorylation of the substrate.

Detection: The amount of phosphorylated substrate is quantified using a suitable detection

method, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance

energy transfer (FRET).

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-

response curve.

Cellular STAT Phosphorylation Assay (Generalized Protocol)

Cell Culture: A relevant cell line (e.g., human PBMCs) is cultured under standard conditions.

Compound Treatment: Cells are pre-incubated with various concentrations of the test

compound or a vehicle control.

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IFNγ for

JAK1/JAK2 signaling, IL-4 for JAK1/JAK3 signaling) to induce STAT phosphorylation.

Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with

a fluorescently labeled antibody specific for the phosphorylated form of the target STAT

protein (e.g., phospho-STAT1, phospho-STAT3).

Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified

using flow cytometry.

Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each

compound concentration, and the IC50 value is determined.
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Collagen-Induced Arthritis (CIA) in Rats (Generalized Protocol)

Immunization: Male Lewis rats are immunized with an emulsion of bovine type II collagen

and incomplete Freund's adjuvant at the base of the tail. A booster immunization is typically

given 7 days later.

Treatment: Upon the onset of arthritis (typically 10-14 days after the initial immunization),

rats are randomized into treatment groups and receive daily oral doses of the test compound

(e.g., upadacitinib), a vehicle control, or a positive control.

Clinical Assessment: The severity of arthritis is assessed regularly (e.g., daily or every other

day) by scoring the degree of erythema and swelling in each paw. Paw volume can also be

measured using a plethysmometer.

Histopathological Analysis: At the end of the study, animals are euthanized, and their joints

are collected for histological examination to assess the degree of inflammation, cartilage

destruction, and bone erosion.

Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory

cytokines and other biomarkers.

Conclusion
Upadacitinib is a well-characterized, selective JAK1 inhibitor with proven efficacy in both

preclinical models and clinical settings for various inflammatory diseases. Jak-IN-19 is a potent

JAK inhibitor with demonstrated activity in cellular assays relevant to inflammation, particularly

with a focus on lung-related applications. While direct comparative studies are limited, the

available data suggest that both compounds are effective inhibitors of the JAK-STAT pathway.

The distinct selectivity profile of upadacitinib and the potential for targeted lung delivery of Jak-
IN-19 highlight different therapeutic strategies within the JAK inhibitor class. Further research,

particularly on the in vivo efficacy and detailed JAK isoform selectivity of Jak-IN-19, is

necessary to fully elucidate its therapeutic potential relative to established JAK inhibitors like

upadacitinib. This guide serves as a foundational resource for researchers to navigate the

preclinical data of these two compounds and to inform the design of future comparative

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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